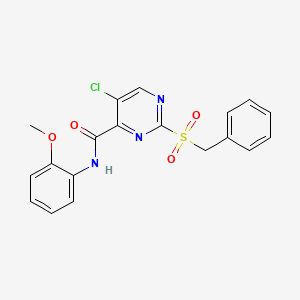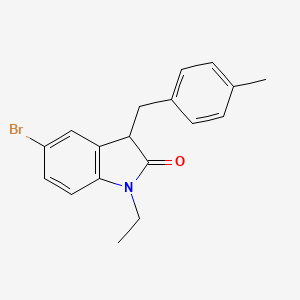![molecular formula C22H27N3O B11373269 1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11373269.png)
1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves multiple steps. One common synthetic route includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to yield 1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-yl)methyl-1H-1,3-benzodiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzimidazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenoxy groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with bacterial cell division proteins, such as FtsZ. This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death . The compound also targets other molecular pathways involved in bacterial growth and replication .
Comparison with Similar Compounds
1-[2-(4-METHYLPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structure and biological activity. Similar compounds include:
Benzimidazole: A simpler structure with broad-spectrum antimicrobial activity.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: A more complex derivative with enhanced antimicrobial properties.
These compounds share a benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C22H27N3O/c1-18-9-11-19(12-10-18)26-16-15-25-21-8-4-3-7-20(21)23-22(25)17-24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-17H2,1H3 |
InChI Key |
YCOGHZFFLXHTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11373190.png)
![5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11373191.png)
![N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11373194.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11373197.png)
![5-Ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373208.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide](/img/structure/B11373212.png)

![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B11373218.png)
![4-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11373228.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11373236.png)
![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11373247.png)
![ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11373253.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11373260.png)
